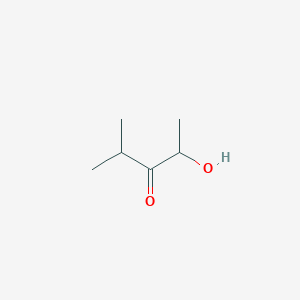

2-Hydroxy-4-methylpentan-3-one

CAS No.:

Cat. No.: VC14236415

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12O2 |

|---|---|

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | 2-hydroxy-4-methylpentan-3-one |

| Standard InChI | InChI=1S/C6H12O2/c1-4(2)6(8)5(3)7/h4-5,7H,1-3H3 |

| Standard InChI Key | JZFRZJUXMOAVFU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(=O)C(C)O |

Introduction

Structural and Stereochemical Features

Molecular Architecture

2-Hydroxy-4-methylpentan-3-one (CAS: 52279-27-3 ) features a pentan-3-one skeleton substituted with a hydroxyl group at carbon 2 and a methyl group at carbon 4. The IUPAC name reflects this arrangement, distinguishing it from the isomer 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol; CAS: 123-42-2 ). The structural formula is:

Chirality and Stereochemistry

The compound exhibits chirality at carbon 2, yielding enantiomers such as (2S)-2-hydroxy-4-methylpentan-3-one. Stereochemical purity influences biological interactions, as enantiomers may bind differentially to enzymes or receptors.

Synthesis and Industrial Production

Synthetic Pathways

Common methods include:

-

Aldol Condensation: Base-catalyzed reaction of acetone under controlled conditions.

-

Oxidation of Alcohols: Selective oxidation of 4-methylpentan-2-ol using catalysts like Jones reagent.

Optimization Parameters

Yield and purity depend on temperature (typically 50–80°C), pressure, and catalyst selection (e.g., NaOH or heterogeneous catalysts). Industrial-scale production emphasizes cost efficiency and minimal byproduct formation.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 116.16 g/mol | |

| Boiling Point | 160–165°C (est.) | |

| Flash Point | 50°C (flammable liquid) | |

| Solubility | Miscible with polar solvents |

The compound’s hydroxyl and ketone groups enable hydrogen bonding, influencing solubility and reactivity.

Biological and Toxicological Profile

Metabolic Pathways

As a primary metabolite of MIBK, 2-Hydroxy-4-methylpentan-3-one is detected in blood and brain tissues following MIBK exposure . Its rapid formation underscores its role in toxicokinetic studies.

Acute Toxicity

Genotoxicity and Carcinogenicity

Industrial Applications

Solvent and Intermediate

Used in coatings, adhesives, and pharmaceutical synthesis due to its ketone reactivity and solubility profile .

Precursor for Bioactive Molecules

Derivatization reactions yield compounds with antimicrobial and anti-inflammatory properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume